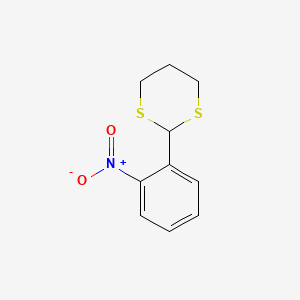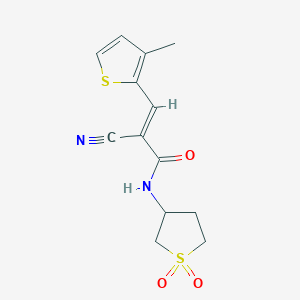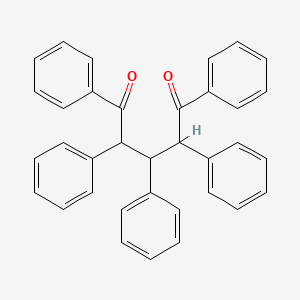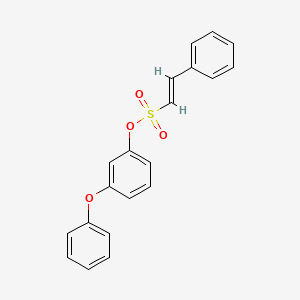
1,3-Dithiane, 2-(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiane, 2-(2-nitrophenyl)- is an organosulfur compound that features a 1,3-dithiane ring substituted with a 2-nitrophenyl group. This compound is part of a broader class of 1,3-dithianes, which are known for their versatility in organic synthesis, particularly as intermediates in the synthesis and interconversion of monocarbonyl and 1,2-dicarbonyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dithiane, 2-(2-nitrophenyl)- can be synthesized through the reaction of 1,3-propanedithiol with 2-nitrobenzaldehyde in the presence of an acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiane ring .
Industrial Production Methods
Industrial production of 1,3-dithianes often involves the use of polyphosphoric acid and acetic acid as deprotecting agents. This method is favored due to its mild reaction conditions and high efficiency . Additionally, mercury (II) nitrate trihydrate has been used for the solid-state deprotection of 1,3-dithianes, yielding the corresponding carbonyl compounds in excellent yields .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiane, 2-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LAH) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dithiane, 2-(2-nitrophenyl)- has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 2-(2-nitrophenyl)- involves its ability to act as a nucleophilic acylating agent. The sulfur atoms in the 1,3-dithiane ring stabilize adjacent carbanions through electron back-donation into vacant sulfur d-orbitals . This stabilization allows the compound to undergo various nucleophilic addition and substitution reactions, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring.
1,3-Dioxane: Contains oxygen atoms instead of sulfur.
1,3-Oxathiane: Contains both sulfur and oxygen atoms in the ring.
Uniqueness
1,3-Dithiane, 2-(2-nitrophenyl)- is unique due to its combination of a 1,3-dithiane ring with a nitrophenyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful as a protecting group and as an intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
35531-58-9 |
|---|---|
Molecular Formula |
C10H11NO2S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11NO2S2/c12-11(13)9-5-2-1-4-8(9)10-14-6-3-7-15-10/h1-2,4-5,10H,3,6-7H2 |
InChI Key |
RDJLLIFTXQSIQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)



![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969378.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11969379.png)


![Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11969405.png)
![2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene](/img/structure/B11969411.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11969413.png)
![(4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone](/img/structure/B11969423.png)
![(5E)-5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969429.png)
